molecular formula C12H14O B14495102 6-Phenylhex-3-YN-1-OL CAS No. 64025-68-9

6-Phenylhex-3-YN-1-OL

Cat. No.: B14495102
CAS No.: 64025-68-9
M. Wt: 174.24 g/mol
InChI Key: XQOBJMAYNYUDCD-UHFFFAOYSA-N
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Description

6-Phenylhex-3-YN-1-OL is an organic compound characterized by the presence of a phenyl group attached to a hexynol chain. This compound is notable for its unique structure, which includes both an alkyne (triple bond) and an alcohol (hydroxyl group). The combination of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylhex-3-YN-1-OL can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction between phenylmagnesium bromide and hex-3-yn-1-one under controlled conditions can yield this compound . Another method involves the copper-catalyzed cross-coupling of alkyl Grignard reagents with propargylic ammonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Phenylhex-3-YN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Phenylhex-3-YN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenylhex-3-YN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biological pathways and affect cellular functions .

Properties

CAS No.

64025-68-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-phenylhex-3-yn-1-ol

InChI

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,4,7-8,11H2

InChI Key

XQOBJMAYNYUDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC#CCCO

Origin of Product

United States

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